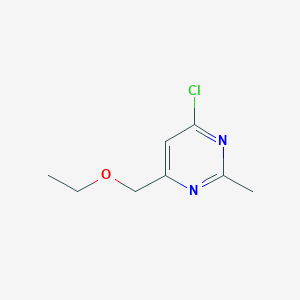

4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(ethoxymethyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-3-12-5-7-4-8(9)11-6(2)10-7/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXICCVVAMFUJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=NC(=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Alkali Metal Alkoxides

A prominent method involves reacting 2-amino-4,6-dichloropyrimidine with sodium ethoxide or potassium ethoxide in the presence of a polar aprotic solvent such as acetone. This reaction proceeds via nucleophilic substitution at the 6-position, replacing one chlorine atom with an ethoxymethyl group.

Solvents: Polar aprotic solvents are preferred for their ability to dissolve both reactants and promote selectivity. Acetone, methyl ethyl ketone, dimethylformamide, and N-methylpyrrolidone are commonly used, with acetone being particularly favored due to its balance of polarity and volatility.

Temperature: The reaction is typically conducted at low to moderate temperatures, ranging from 5°C to 60°C, with optimal selectivity observed between 15°C and 40°C. Lower temperatures (below 20°C) help minimize side reactions and improve product purity.

Molar Ratios: The molar ratio of 2-amino-4,6-dichloropyrimidine to alkali metal alkoxide is critical, usually maintained between 1:1 and 1:1.5, with a preferred range of 1:1.05 to 1:1.10 to ensure complete reaction without excess reagent.

Use of Alkali Metal Hydroxide and Alcohol Mixtures

Alternatively, mixtures of alkali metal hydroxides (e.g., sodium hydroxide or potassium hydroxide) with ethanol can be employed to generate the alkoxide in situ. This method offers operational simplicity but requires careful control to avoid incomplete substitution or overreaction.

Process Optimization and Purification

Reaction Monitoring and Completion

The reaction typically starts by charging the 2-amino-4,6-dichloropyrimidine into the solvent, followed by gradual addition of the alkoxide or hydroxide/alcohol mixture. After complete addition, the mixture may be heated to 25–45°C to ensure full conversion.

Solvent Distillation and Product Precipitation

Post-reaction, the solvent is partially distilled off (>30%, preferably 50–95%) to concentrate the mixture and remove excess alcohol. This step enhances yield and facilitates product isolation.

Water is then added during or after distillation to precipitate the product. The addition can be done in portions to maximize solvent removal and improve crystallization efficiency.

Removal of Impurities

Activated carbon treatment before distillation removes colored impurities and by-products such as 2-amino-4-methoxy-6-(4′,6′-dimethoxypyrimidin-2′-ylamino)pyrimidine, resulting in a high-purity white product.

Filtration removes salts and activated carbon, and the product is washed with water and dried under reduced pressure.

Comparative Data Table of Preparation Parameters

| Parameter | Conditions/Values | Notes |

|---|---|---|

| Starting Material | 2-amino-4,6-dichloropyrimidine | Industrially available precursor |

| Alkoxide Source | Sodium ethoxide, Potassium ethoxide | Also alkali hydroxide + ethanol mixture |

| Solvent | Acetone (preferred), DMF, MEK, NMP | Polar aprotic solvents |

| Temperature Range | 5°C to 60°C (optimal 15–40°C) | Lower temps improve selectivity |

| Molar Ratio (Substrate:Alkoxide) | 1:1 to 1:1.5 (preferably 1:1.05 to 1:1.10) | Ensures complete substitution |

| Solvent Distillation Extent | >30%, preferably 50–95% | Removes excess solvent and alcohol |

| Product Isolation | Water addition during/after distillation | Precipitates product for filtration |

| Purification | Activated carbon treatment, filtration | Removes colored impurities |

| Yield | >95% | High yield with optimized conditions |

| Purity | >98% | High purity product |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Nucleophilic Substitution: The major products are substituted pyrimidines where the chloro group is replaced by the nucleophile.

Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Coupling Reactions: The products are typically biaryl or vinyl-substituted pyrimidines.

Scientific Research Applications

4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic or signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 2, 4, and 6 significantly influence the compound’s electronic, steric, and solubility properties:

- Ethoxymethyl vs. Ethyl : The ethoxymethyl group introduces an ether oxygen, enabling hydrogen bonding and improving aqueous solubility compared to the purely hydrophobic ethyl group .

- Ethoxymethyl vs.

Key Research Findings

Metabolic Stability : Ethoxymethyl-containing pyrimidines exhibit improved metabolic stability compared to ethyl analogues, as the ether linkage resists oxidative degradation .

Ethoxymethyl’s steric effects may reduce such risks compared to planar aromatic substituents.

Crystal Packing : Hydrogen-bonding interactions (e.g., N–H⋯O) in pyrimidine cocrystals (e.g., with succinic acid) suggest that ethoxymethyl could enhance crystallinity for pharmaceutical formulations .

Biological Activity

4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features: a chloro group at the 4-position, an ethoxymethyl group at the 6-position, and a methyl group at the 2-position. This structure potentially influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula is with a molecular weight of 189.64 g/mol.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, with limited specific studies available. However, compounds with similar structures have been extensively studied for various pharmacological properties, including:

- Antiviral Activity

- Antibacterial Properties

- Anticancer Effects

- Anti-inflammatory Activities

These activities are primarily attributed to the ability of pyrimidine derivatives to interact with biological targets such as enzymes and receptors.

The mechanism of action for this compound likely involves interactions with key enzymes in metabolic pathways. The presence of the chloro and ethoxymethyl groups may enhance lipophilicity and membrane permeability, facilitating cellular uptake and interaction with biological targets.

Antimicrobial Activity

A comparative study on pyrimidine derivatives highlighted that compounds structurally related to this compound exhibited significant antimicrobial properties. For instance, pyrimidines have shown promising results against various bacterial strains, with zones of inhibition ranging from 16 mm to over 20 mm against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research into related pyrimidine derivatives has demonstrated their potential as anti-inflammatory agents. A study investigating the inhibitory effects on cyclooxygenase (COX) enzymes revealed that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like indomethacin . Although specific data for this compound is lacking, the structural similarities suggest potential for similar activity.

Data Table: Biological Activities of Pyrimidine Derivatives

Q & A

Q. What safety protocols are essential when handling 4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine in laboratory settings?

Researchers must wear protective equipment (gloves, goggles, lab coats) and work in well-ventilated areas or gloveboxes to avoid inhalation or skin contact. Waste should be segregated and disposed of via certified hazardous waste services. Contamination risks are minimized by using filter-tipped pipettes and dedicated tools for weighing .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Single-crystal X-ray diffraction is the gold standard for resolving bond lengths and angles, as demonstrated for structurally similar pyrimidines like 4-chloro-6-methoxypyrimidin-2-amine (mean C–C = 0.001 Å, R factor = 0.027) . Complementary methods include H/C NMR for functional group analysis and mass spectrometry for molecular weight confirmation.

Q. What are the standard synthetic routes for this compound?

Common approaches involve nucleophilic substitution reactions. For example, chlorination of precursor pyrimidines using POCl or SOCl under reflux, followed by purification via column chromatography. Reaction conditions (temperature, solvent polarity) significantly impact yields, as seen in analogous syntheses of 6-chloro-4-hydroxypyrimidine derivatives .

Advanced Research Questions

Q. How can synthesis yields be optimized under varying reaction conditions?

Systematic parameter screening is critical:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in nucleophilic substitutions.

- Catalysts : Lewis acids like AlCl or FeCl can accelerate chloro-group activation.

- Temperature : Controlled heating (70–100°C) minimizes side reactions, as shown in chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine . Yield tracking via HPLC or GC-MS is recommended for iterative optimization.

Q. How can contradictions in reported biological activities of pyrimidine derivatives be resolved?

Discrepancies (e.g., kinase inhibition vs. cytotoxicity) may arise from assay variability or structural analogs. Strategies include:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase profiling) and controls.

- Structural benchmarking : Compare activity of this compound with its analogs (e.g., 4-chloro-6-phenylpyrimidine) to isolate substituent effects .

- Meta-analysis : Cross-reference data from multiple pharmacological studies to identify consensus mechanisms .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations can model transition states and charge distribution at reactive sites (e.g., C4-Cl bond). Pairing this with experimental kinetics (e.g., monitoring substitution rates with amines) validates computational predictions. For example, studies on 4-chloro-2-(ethylsulfonyl)pyrimidine showed strong agreement between DFT-predicted and observed regioselectivity .

Q. How can the compound’s potential as a kinase inhibitor be systematically assessed?

A multi-step methodology is advised:

- In vitro kinase assays : Test inhibition against Src/Abl kinases using fluorescence-based ADP-Glo™ assays.

- Molecular docking : Simulate binding interactions with kinase active sites (e.g., PDB ID 1OPJ for Abl kinase).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethoxymethyl vs. methyl groups) and compare IC values .

Q. What strategies mitigate challenges in scaling up synthesis from lab to pilot plant?

Key considerations include:

- Heat management : Use jacketed reactors to control exothermic reactions during chlorination.

- Solvent recovery : Implement distillation systems for DMF or toluene reuse.

- Process Analytical Technology (PAT) : Online FTIR or Raman spectroscopy monitors reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.